![molecular formula C13H14F4O2 B13205188 {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-Substituted Phenyl Group: This step involves the coupling of the fluoro-substituted phenyl group to the oxane ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Reduction to Form the Methanol Group: The final step involves the reduction of the intermediate compound to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The fluoro-substituted phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}ethanol
- {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}propanol
Uniqueness
{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol is unique due to its specific combination of a fluoro-substituted phenyl group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14F4O2 |
|---|---|
Poids moléculaire |
278.24 g/mol |
Nom IUPAC |
[2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol |
InChI |
InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2 |
Clé InChI |
RGUIJYBLICISDK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



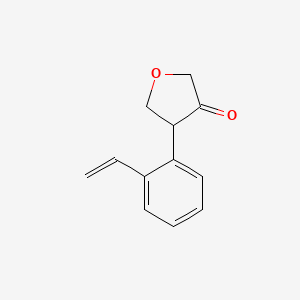
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
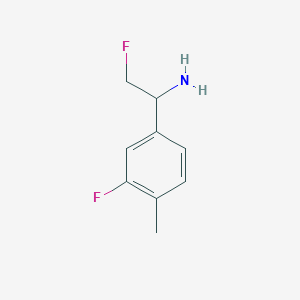
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)

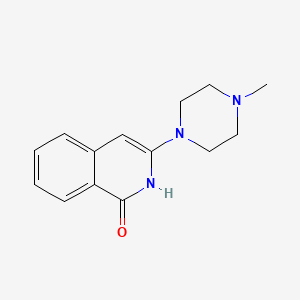
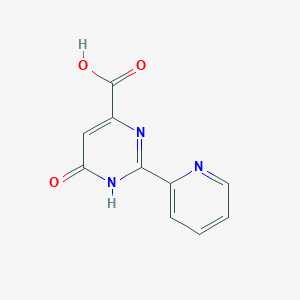
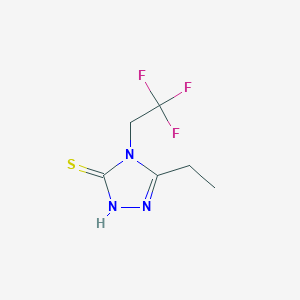
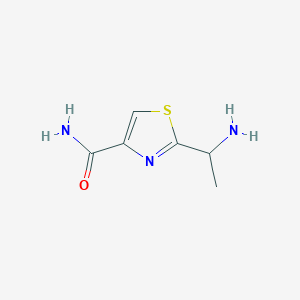

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
